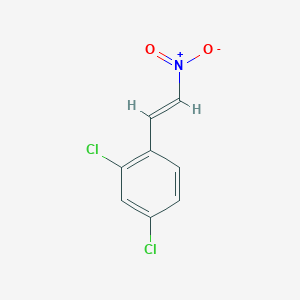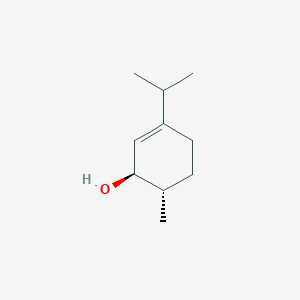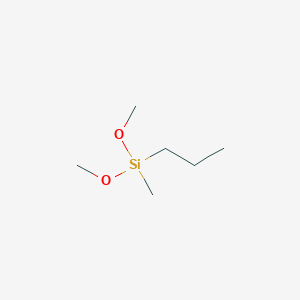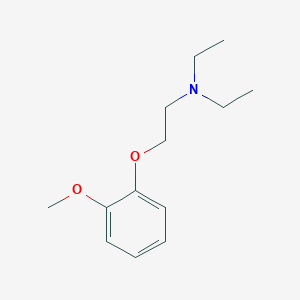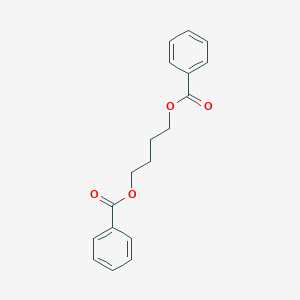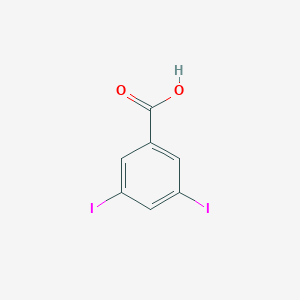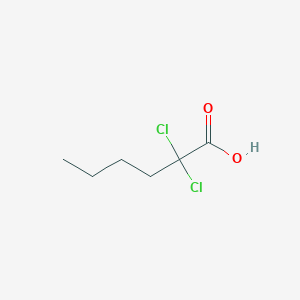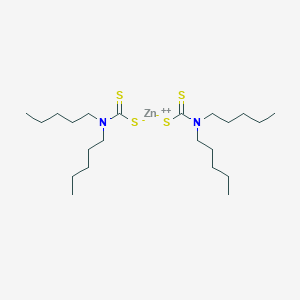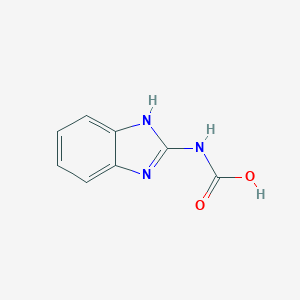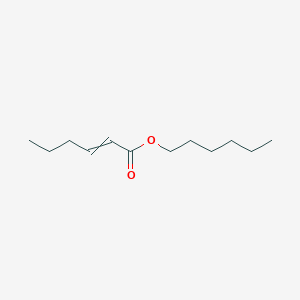
Hexyl hex-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexyl hex-2-enoate is a chemical compound that belongs to the ester family. It is commonly used in the fragrance and flavor industry. Hexyl hex-2-enoate has a fruity, floral, and sweet aroma, which makes it a popular choice in perfumes, soaps, and other personal care products.
Wirkmechanismus
The mechanism of action of hexyl hex-2-enoate is not fully understood. However, it is believed that the compound interacts with olfactory receptors in the nose, which leads to the perception of a fruity, floral, and sweet aroma. Hexyl hex-2-enoate may also have an effect on the central nervous system, which can lead to a calming or relaxing effect.
Biochemische Und Physiologische Effekte
Hexyl hex-2-enoate has been shown to have antioxidant and antimicrobial properties. It may also have a calming or relaxing effect on the central nervous system. However, more research is needed to fully understand the biochemical and physiological effects of hexyl hex-2-enoate.
Vorteile Und Einschränkungen Für Laborexperimente
Hexyl hex-2-enoate is a relatively simple compound to synthesize, which makes it a popular choice for lab experiments. It is also relatively inexpensive and widely available. However, hexyl hex-2-enoate has limited solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research on hexyl hex-2-enoate. One area of interest is the use of hexyl hex-2-enoate as a natural preservative in food products. Another area of interest is the potential use of hexyl hex-2-enoate in the treatment of anxiety and other mental health disorders. Further research is needed to fully understand the potential applications of hexyl hex-2-enoate in these areas.
Synthesemethoden
Hexyl hex-2-enoate can be synthesized through the reaction of hexanol and hex-2-enoic acid in the presence of a catalyst. The reaction takes place under reflux conditions and produces hexyl hex-2-enoate as the main product. The yield of the reaction can be improved by using a higher concentration of reactants and optimizing the reaction conditions.
Wissenschaftliche Forschungsanwendungen
Hexyl hex-2-enoate has been extensively studied for its applications in the fragrance and flavor industry. It is used as a flavoring agent in food products, such as chewing gum, candy, and baked goods. Hexyl hex-2-enoate is also used in the production of perfumes, soaps, and other personal care products. Scientific research has shown that hexyl hex-2-enoate has antimicrobial and antioxidant properties, which make it a potential candidate for use in the food industry.
Eigenschaften
CAS-Nummer |
16930-97-5 |
|---|---|
Produktname |
Hexyl hex-2-enoate |
Molekularformel |
C12H22O2 |
Molekulargewicht |
198.3 g/mol |
IUPAC-Name |
hexyl hex-2-enoate |
InChI |
InChI=1S/C12H22O2/c1-3-5-7-9-11-14-12(13)10-8-6-4-2/h8,10H,3-7,9,11H2,1-2H3 |
InChI-Schlüssel |
NGQTTWDHJIMWOI-UHFFFAOYSA-N |
SMILES |
CCCCCCOC(=O)C=CCCC |
Kanonische SMILES |
CCCCCCOC(=O)C=CCCC |
Andere CAS-Nummern |
16930-97-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



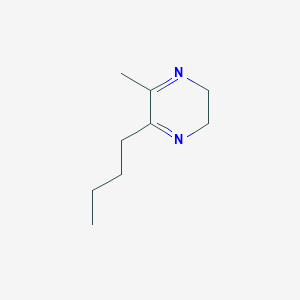
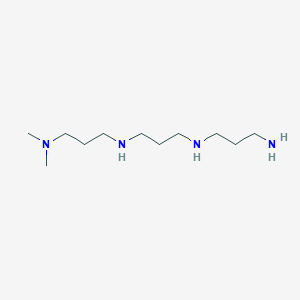
![4-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid](/img/structure/B97152.png)
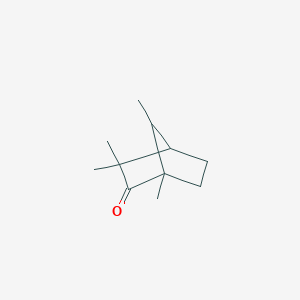
![Benzo[b]thiophen-4-amine](/img/structure/B97154.png)
